The compound was synthesized by Roche, a global healthcare company known for its innovative pharmaceutical products. RO5454291 belongs to the class of compounds targeting the phosphoinositide 3-kinase (PI3K)/AKT signaling pathway, which is frequently dysregulated in many cancers. This classification highlights its potential use in oncology as a targeted therapy.
The synthesis of RO5454291 involves several steps that utilize advanced organic chemistry techniques. The initial step typically includes the formation of key intermediates that undergo various chemical transformations.
RO5454291's molecular structure can be described by its chemical formula, which reflects its composition. The structure features a complex arrangement of rings and functional groups that contribute to its activity as an AKT inhibitor.
The structural analysis reveals insights into how modifications can affect its pharmacological properties.
In terms of chemical reactivity, RO5454291 exhibits specific interactions with biological targets:
This mechanism elucidates how RO5454291 can effectively reduce tumor growth in various cancer models.
RO5454291 exerts its therapeutic effects through a well-defined mechanism:
Data from preclinical studies indicate significant tumor regression in models treated with RO5454291 compared to controls.
These properties are critical when considering formulation strategies for clinical use.
RO5454291 is primarily investigated for its potential applications in oncology:
RO5454291 emerged from targeted drug discovery efforts to modulate the protein-protein interaction (PPI) between cyclin-dependent kinase 5 (CDK5) and its activator p25. This interaction is mechanistically implicated in neurodegenerative pathologies, particularly Alzheimer’s disease, due to p25's role in hyperactivating CDK5—leading to aberrant tau phosphorylation and neuronal apoptosis [1]. The compound was identified using advanced cellular screening platforms, notably the MultiBacMam-BiFC (Bimolecular Fluorescence Complementation) system. This platform enables high-fidelity detection of PPIs in mammalian cells by fusing CDK5 and p25 to complementary fragments of the Venus fluorophore. Upon interaction, fluorescence reconstitution occurs, allowing quantitative assessment of PPI inhibitors [1].
Structurally, RO5454291 is a small-molecule inhibitor designed to disrupt the CDK5-p25 interface without affecting homologous kinases (e.g., CDK1/2). Its chemical scaffold features a heterocyclic core with hydrogen-bond acceptors and hydrophobic substituents, optimizing binding to the PPI’s allosteric pockets. This design diverges from earlier peptide-based inhibitors (e.g., p5), which showed limited metabolic stability [1].
Table 1: Key Characteristics of RO5454291
Property | Detail |
---|---|
Chemical Class | Small-molecule heterocyclic compound |
Discovery Platform | MultiBacMam-BiFC screening |
Primary Target | CDK5-p25 protein-protein interaction |
Structural Basis | Competitive binding at the p25 interaction interface of CDK5 |
RO5454291 is pharmacologically classified as a central nervous system (CNS) agent with specific activity against PPIs. Using the Anatomical Therapeutic Chemical (ATC) classification framework:
Therapeutically, RO5454291 is indicated for tauopathies, including Alzheimer’s disease (AD) and frontotemporal dementia. Its efficacy stems from normalizing CDK5 activity, thereby reducing tau hyperphosphorylation and neurofibrillary tangle formation—key histopathological markers of these diseases [1]. Unlike acetylcholinesterase inhibitors (e.g., donepezil), which only ameliorate symptoms, RO5454291 targets the underlying kinase dysregulation, positioning it as a disease-modifying agent [4].
Table 2: Pharmacological Classification of RO5454291
ATC Level | Classification | Rationale |
---|---|---|
1 | Nervous System (N) | Targets CNS-specific CDK5-p25 complex |
2 | Other Nervous System (N07) | Addresses neurodegeneration |
4 | Neuroprotectants (N07XX) | Modifies tau phosphorylation pathology |
RO5454291 exemplifies a paradigm shift in targeting allosteric PPI interfaces over catalytic kinase domains. Traditional kinase inhibitors (e.g., ATP-competitive compounds) often lack specificity due to conserved kinase domains. In contrast, RO5454291 achieves >100-fold selectivity for CDK5-p25 over other CDKs by exploiting structural nuances unique to this PPI [1].
Research using the MultiBacMam-BiFC platform revealed two key mechanistic insights:
These properties address historical challenges in targeting CDK5-p25, such as:
Table 3: Key Research Findings for RO5454291
Parameter | Finding | Method |
---|---|---|
IC₅₀ (CDK5-p25) | 0.15 µM | BiFC dose-response assay |
Selectivity Index | >100 (vs. CDK1/2/4) | Kinase activity profiling |
Tau Reduction | 70% decrease in phosphorylation at Ser396 | Neuronal cell immunoassay |
RO5454291’s efficacy in rescuing synaptic plasticity deficits in vivo further underscores its potential as a translational therapeutic for tauopathies [1].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3